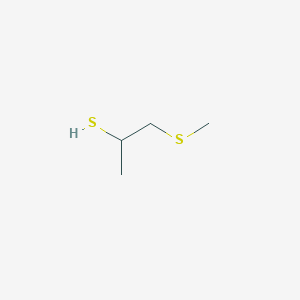
(R)-3-Amino-3-(5-ethylfuran-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Amino-3-(5-ethylfuran-2-yl)propanamide is an organic compound that features an amino group, a furan ring, and a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(5-ethylfuran-2-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-ethylfuran-2-carboxylic acid and ®-3-aminopropanoic acid.
Amidation Reaction: The carboxylic acid group of 5-ethylfuran-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of ®-3-Amino-3-(5-ethylfuran-2-yl)propanamide may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
®-3-Amino-3-(5-ethylfuran-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amides or amines.
科学的研究の応用
®-3-Amino-3-(5-ethylfuran-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of ®-3-Amino-3-(5-ethylfuran-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and amino group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target molecules .
類似化合物との比較
Similar Compounds
®-3-Amino-3-(5-methylfuran-2-yl)propanamide: Similar structure with a methyl group instead of an ethyl group on the furan ring.
®-3-Amino-3-(5-ethylthiophene-2-yl)propanamide: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
®-3-Amino-3-(5-ethylfuran-2-yl)propanamide is unique due to the presence of the ethyl-substituted furan ring, which can impart distinct electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity .
特性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
(3R)-3-amino-3-(5-ethylfuran-2-yl)propanamide |
InChI |
InChI=1S/C9H14N2O2/c1-2-6-3-4-8(13-6)7(10)5-9(11)12/h3-4,7H,2,5,10H2,1H3,(H2,11,12)/t7-/m1/s1 |
InChIキー |
WWNLCWYHXAQFPD-SSDOTTSWSA-N |
異性体SMILES |
CCC1=CC=C(O1)[C@@H](CC(=O)N)N |
正規SMILES |
CCC1=CC=C(O1)C(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


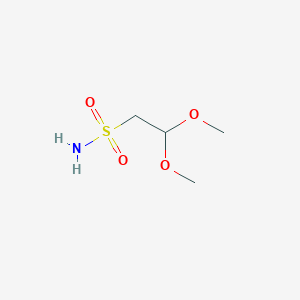

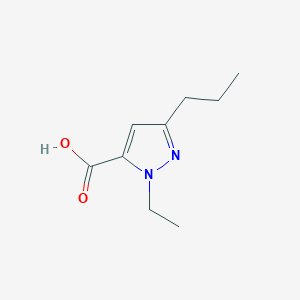
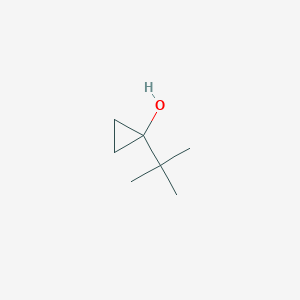
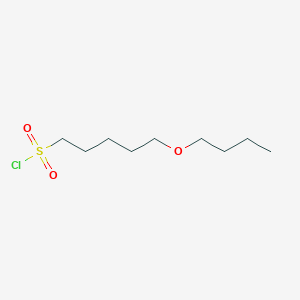
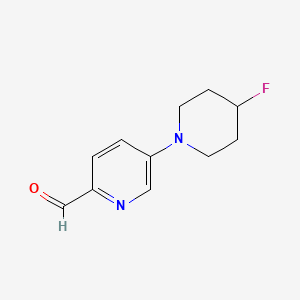
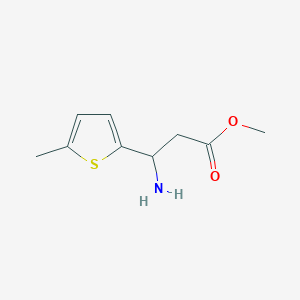
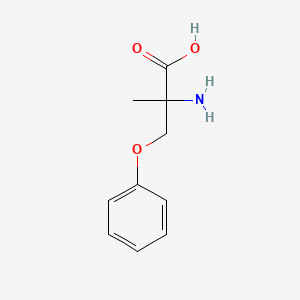
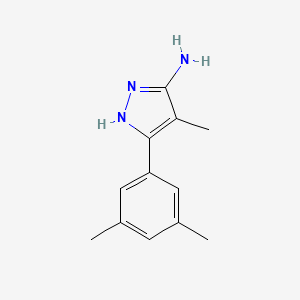


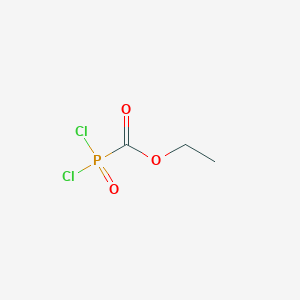
![4-(4-{2',6'-Difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline](/img/structure/B13626264.png)
